molecular formula C32H38N2O5S2 B13033220 (+-)-2-Pyridinesulfonamide, N-(4-((5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)- CAS No. 263842-75-7

(+-)-2-Pyridinesulfonamide, N-(4-((5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-

Cat. No.: B13033220
CAS No.: 263842-75-7
M. Wt: 594.8 g/mol
InChI Key: RYEIHCFCPQFNPC-UHFFFAOYSA-N
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Description

N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)pyridine-2-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including a sulfonamide, pyridine, and a thioether, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)pyridine-2-sulfonamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Pyridine-2-sulfonamide Core: This can be achieved by reacting pyridine-2-sulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Thioether Group: The thioether linkage can be formed by reacting a thiol with a halogenated precursor.

    Construction of the Dihydropyran Ring: This step might involve a cyclization reaction using a suitable diene and a dienophile.

    Final Assembly: The final compound can be obtained by coupling the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Materials Science: In the synthesis of novel materials with unique electronic or optical properties.

    Chemical Research: As a reagent or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)pyridine-2-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)pyridine-2-sulfonamide analogs: Compounds with similar structures but different substituents.

    Sulfonamide Derivatives: Other compounds containing the sulfonamide functional group.

Uniqueness

The uniqueness of N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)pyridine-2-sulfonamide lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.

Properties

CAS No.

263842-75-7

Molecular Formula

C32H38N2O5S2

Molecular Weight

594.8 g/mol

IUPAC Name

N-[5-tert-butyl-4-[[4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]pyridine-2-sulfonamide

InChI

InChI=1S/C32H38N2O5S2/c1-21(2)32(16-15-23-12-8-7-9-13-23)20-26(35)29(30(36)39-32)40-27-18-22(3)25(19-24(27)31(4,5)6)34-41(37,38)28-14-10-11-17-33-28/h7-14,17-19,21,34-35H,15-16,20H2,1-6H3

InChI Key

RYEIHCFCPQFNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=N2)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=CC=C4)C(C)C)O

Origin of Product

United States

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